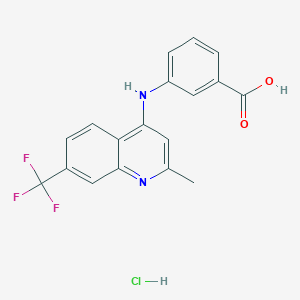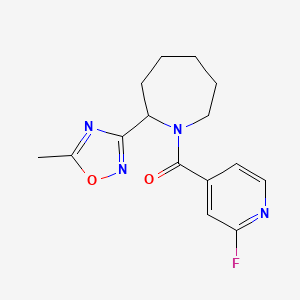
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane, also known as FPA-124, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA-124 has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research and development.
Mecanismo De Acción
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is believed to exert its therapeutic effects through the modulation of various signaling pathways in the brain. Specifically, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound also appears to modulate the activity of various enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on neurological disorders, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in various cell types, and it can inhibit the proliferation of cancer cells. This compound has also been shown to have cardioprotective effects, and it may be useful in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is that it is a small molecule drug that can be easily synthesized and modified. This makes it a useful tool for studying various signaling pathways and for developing new therapeutic agents. However, one limitation of this compound is that it has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the Nrf2/ARE pathway. Additionally, further studies could be conducted to evaluate its safety and efficacy in animal models and in humans. Finally, this compound could be further modified to enhance its potency and selectivity, with the ultimate goal of developing new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane involves a multi-step process that begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to produce the key intermediate, which is subsequently converted to this compound through a series of additional steps.
Aplicaciones Científicas De Investigación
1-(2-Fluoropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been the subject of extensive scientific research due to its potential therapeutic applications. One area of focus has been its use as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can help to prevent the accumulation of toxic proteins in the brain that are associated with these disorders.
Propiedades
IUPAC Name |
(2-fluoropyridin-4-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-10-18-14(19-22-10)12-5-3-2-4-8-20(12)15(21)11-6-7-17-13(16)9-11/h6-7,9,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXQAXDVVFDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)

![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)
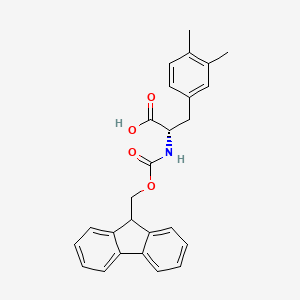
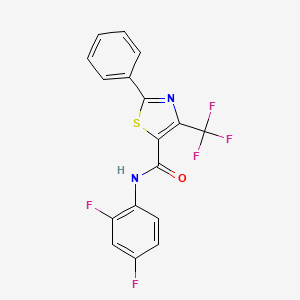
![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
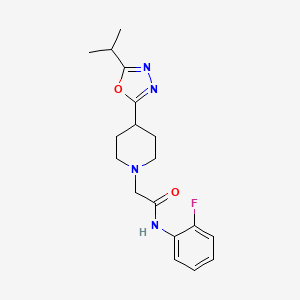
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)
